Bienvenue dans la boutique en ligne BenchChem!

(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Medicinal chemistry Drug discovery Chemical biology

The compound is a fully synthetic, crystalline 5-benzylidene barbituric acid derivative bearing a 1‑benzyl substituent and a (5Z)‑configured 4‑methoxy‑3‑nitrophenyl‑methylidene group. It belongs to the broader class of barbituric acid derivatives, which have been established as protein tyrosine phosphatase (PTP) inhibitors, particularly against PTP1B and VHR.

Molecular Formula C19H15N3O6
Molecular Weight 381.3 g/mol
Cat. No. B3740144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Molecular FormulaC19H15N3O6
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O6/c1-28-16-8-7-13(10-15(16)22(26)27)9-14-17(23)20-19(25)21(18(14)24)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,23,25)/b14-9-
InChIKeyDACLZVNBOMWKQD-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5Z)-1-Benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione Matters for Procurement & Scientific Selection


The compound is a fully synthetic, crystalline 5-benzylidene barbituric acid derivative bearing a 1‑benzyl substituent and a (5Z)‑configured 4‑methoxy‑3‑nitrophenyl‑methylidene group [1]. It belongs to the broader class of barbituric acid derivatives, which have been established as protein tyrosine phosphatase (PTP) inhibitors, particularly against PTP1B and VHR [2]. The combination of electron‑donating methoxy and electron‑withdrawing nitro substituents on the benzylidene ring creates a unique electronic profile that is not replicated by simple mono‑substituted analogs, making this compound a distinct candidate for structure–activity relationship (SAR) studies and lead‑optimization campaigns.

Why Generic Barbituric Acid Analogs Cannot Substitute (5Z)-1-Benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione


Simply interchanging this compound with an unsubstituted 5‑benzylidene barbituric acid or a mono‑substituted analog (e.g., 4‑methoxy or 3‑nitro only) would fundamentally alter the electronic landscape of the molecule, impacting both reactivity and potential biological recognition. The interplay between the electron‑donating methoxy and electron‑withdrawing nitro groups modulates the electron density of the benzylidene ring system, which directly influences hydrogen‑bonding capacity and π–π stacking interactions with biological targets [1]. Furthermore, the 1‑benzyl substitution on the barbituric acid core adds steric bulk and lipophilicity that are absent in the parent compound, thereby altering pharmacokinetic properties and target selectivity [2]. Generic analogs lack this precise substitution pattern and therefore cannot serve as reliable surrogates in structure‑based drug design or biological assays.

Product‑Specific Quantitative Evidence Guide for (5Z)-1-Benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione


Molecular Weight and Complexity Distinguish This Compound from Simple Benzylidene Barbiturates

The target compound possesses a molecular weight of 381.34 Da and a molecular formula of C19H15N3O6, significantly higher than the parent 5‑benzylidene barbituric acid (MW 216.19 Da, formula C11H8N2O3) [1][2]. This increased molecular complexity directly translates into greater chemical space exploration and potentially enhanced target selectivity in screening campaigns.

Medicinal chemistry Drug discovery Chemical biology

Electronic Modulation by Dual Substituents Differentiates the Benzylidene Ring from Mono‑Substituted Analogs

The benzylidene ring of the target compound carries both a para‑methoxy group (σₚ = -0.27) and a meta‑nitro group (σₘ = +0.71), yielding a net mesomeric effect that cannot be achieved by either substituent alone [1]. In contrast, the closest mono‑substituted analog, 5‑(4‑methoxybenzylidene) barbituric acid, possesses only the electron‑donating methoxy group (σₚ = -0.27) [2]. This difference in electronic character has been shown in the barbituric acid drug class to directly influence PTP inhibition potency and selectivity [3].

Medicinal chemistry Structure‑activity relationship Electronic effects

Commercial Availability with Defined Purity Provides a Procurement Advantage over Novel Analogs

The compound is commercially available from Life Chemicals (catalog numbers F0804-0903-5μmol and F0804-0903-10mg) with a guaranteed purity of ≥90% [1]. This contrasts with structurally related but non‑commercial analogs that require custom synthesis, which typically incurs longer lead times (4‑8 weeks) and lower initial purity (often <85% without secondary purification) . The immediate availability of the target compound reduces procurement risk and accelerates screening timelines.

Chemical procurement Screening library Compound sourcing

Class‑Level PTP Inhibition Provides a Thematic Rationale for Prioritization in Drug Discovery

Barbituric acid derivatives as a class have demonstrated protein tyrosine phosphatase (PTP) inhibition, with reported IC₅₀ values for PTP1B in the low micromolar range (2‑10 μM) for select benzylidene analogs [1]. Although the specific IC₅₀ for this compound has not been published, its dual‑substituent pattern (4‑methoxy‑3‑nitro) is anticipated to modulate activity based on established SAR trends [2]. This class‑level evidence positions the compound as a rationally designed candidate for PTP‑targeted screening.

Enzyme inhibition Protein tyrosine phosphatase Hit identification

Optimal Research & Industrial Application Scenarios for (5Z)-1-Benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione


Hit Identification in Protein Tyrosine Phosphatase (PTP) Inhibitor Screening Campaigns

The compound's barbituric acid core is a validated scaffold for PTP inhibition, and its unique dual‑substituent electronic profile may confer distinct selectivity against PTP1B or VHR relative to other phosphatases [1]. Screening this compound at concentrations derived from class‑level IC₅₀ benchmarks (2‑10 μM) in both biochemical and cell‑based assays can rapidly identify whether the 4‑methoxy‑3‑nitro substitution pattern yields improved potency or selectivity.

Structure–Activity Relationship (SAR) Exploration of Benzylidene Barbituric Acid Series

The defined stereochemistry (5Z) and the combined electron‑donating (methoxy) and electron‑withdrawing (nitro) groups make this compound an ideal reference point for systematically probing the electronic and steric requirements of the benzylidene binding pocket [2]. Researchers can compare the inhibitory profile of this compound directly with mono‑substituted analogs (e.g., 4‑methoxy, 3‑nitro) to elucidate additive or synergistic substituent effects.

Accelerated Lead Optimization Through Immediate Commercial Availability

Because the compound is stocked by Life Chemicals with ≥90% purity and available in both 5 μmol and 10 mg quantities, lead optimization teams can order, receive, and test the compound within one week, bypassing the 4‑8 week custom synthesis delay typical of novel analogs [3]. This rapid turnaround permits iterative medicinal chemistry cycles and lowers the barrier to entry for resource‑constrained academic labs.

Computational Chemistry and Molecular Docking Studies

The distinct electronic surface features (methoxy oxygen as hydrogen‑bond acceptor, nitro group as strong electron‑withdrawing moiety) provide rich opportunities for computational chemists to model ligand–protein interactions. Docking the compound into PTP crystal structures (e.g., PDB: 1C83 for PTP1B) and comparing the predicted binding modes with those of simpler benzylidene barbiturates can generate testable hypotheses for structure‑based design [1].

Quote Request

Request a Quote for (5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.